![molecular formula C11H15BO4 B1427602 [2-(Oxolan-3-ylmethoxy)phenyl]boronic acid CAS No. 1333411-99-6](/img/structure/B1427602.png)

[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid

Overview

Description

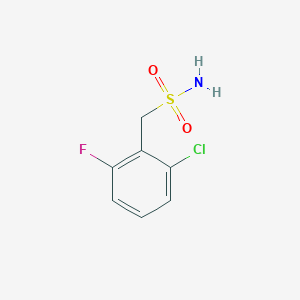

“[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid” is a type of boronic acid. It has a molecular formula of C11H15BO4 and a molecular weight of 222.05 . It is a derivative of phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxolane ring (a five-membered ring containing an oxygen) attached to a phenyl ring via a methoxy group, with a boronic acid group attached to the phenyl ring .Scientific Research Applications

Responsive Polymer and Material Development :

- Boronic acid-functionalized (co)polymers, including those derived from phenyl boronic acid, are increasingly important in the development of responsive polymers and materials. They are responsive to changes in pH and sugar concentrations, making them suitable for applications in responsive membranes, drug delivery, and sensor materials. The synthesis of boronic acid-decorated poly(2-alkyl-2-oxazoline) (PAOx) copolymers, including those based on phenyl boronic acid, demonstrates this application (Vancoillie et al., 2016).

Catalysis in Chemical Synthesis :

- Phenyl boronic acids, including variants such as [2-(Oxolan-3-ylmethoxy)phenyl]boronic acid, are used as catalysts in chemical synthesis, such as in amide bond synthesis between carboxylic acids and amines. This highlights their role in facilitating reactions at room temperature, contributing to the synthesis of complex organic compounds (Mohy El Dine et al., 2015).

Optical Modulation and Sensor Development :

- Phenyl boronic acids are utilized in the development of sensors, particularly for saccharide recognition due to their ability to bind with pendant diols. Their structure plays a significant role in the optical properties of materials like carbon nanotubes, affecting photoluminescence quantum yield and modulation (Mu et al., 2012).

Biomedical Applications :

- Boronic acid-containing polymers, derived from phenyl boronic acid and its variants, are valuable in various biomedical applications, including the treatment of diseases such as HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them suitable for developing new biomaterials (Cambre & Sumerlin, 2011).

Drug Delivery Systems :

- The use of phenyl boronic acids in constructing polymeric carriers for drug delivery is notable, especially for encapsulating boronic acid-containing drugs. These systems demonstrate stable encapsulation and targeted drug release capabilities, highlighting their importance in enhancing pharmacokinetics and reducing off-target effects (Kim, Suzuki, & Nagasaki, 2020).

Mechanism of Action

Target of Action

The primary target of [2-(Oxolan-3-ylmethoxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The this compound affects the biochemical pathways involved in the SM coupling reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

Boronic acids are generally known to be stable and easy to handle, making them important to organic synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in the SM coupling reaction . The compound contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of the SM coupling reaction can be influenced by the reaction conditions, such as temperature and the presence of a suitable catalyst . Furthermore, boronic acids are known to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc., which can influence their reactivity .

properties

IUPAC Name |

[2-(oxolan-3-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c13-12(14)10-3-1-2-4-11(10)16-8-9-5-6-15-7-9/h1-4,9,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWGIVALWGYJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2CCOC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

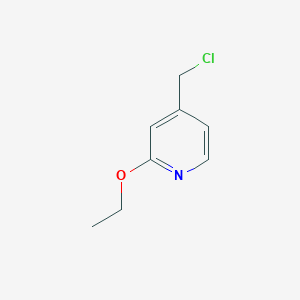

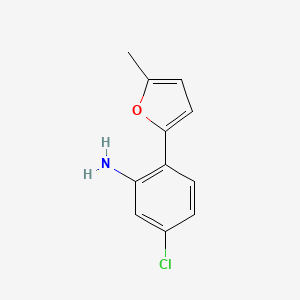

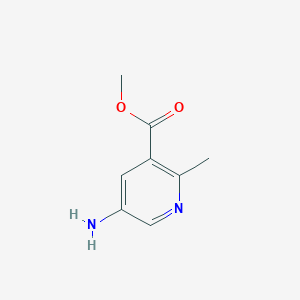

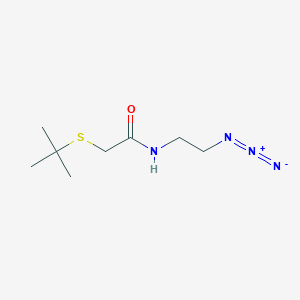

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)